Lipophilicity Comparison: 2-Pyridinyl vs. 3-Pyridinyl Isomers and Unsubstituted Pyrroles
The 2-pyridinyl isomer exhibits a computed LogP of 2.30, which is substantially higher than that of the 2-carbaldehyde analog (1-pyridin-2-yl-1H-pyrrole-2-carbaldehyde, LogP 1.68) . Compared to the 3-pyridinyl positional isomer, the LogP and PSA values are identical (2.30 and 34.89 Ų, respectively), indicating that the pyridine nitrogen position does not significantly affect these computed physicochemical parameters; however, the 2-pyridinyl isomer provides a distinct coordination geometry [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.30 |
| Comparator Or Baseline | 1-Pyridin-2-yl-1H-pyrrole-2-carbaldehyde (LogP 1.68); 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde (LogP 2.30) |
| Quantified Difference | Target compound LogP is 0.62 units higher than the 2-carbaldehyde comparator. |
| Conditions | Computed using standard cheminformatics prediction models (ChemSrc database). |
Why This Matters
Higher LogP suggests improved membrane permeability, a critical parameter when the compound is used as a building block for cell‑active probes or drug discovery programs.
- [1] ChemSrc. 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde. CAS 35711-47-8. https://m.chemsrc.com/cas/35711-47-8_184678.html (accessed 2026-04-17). View Source
